Pectenotoxin 2

概要

説明

Pectenotoxin 2 is a marine-derived polyether macrolide toxin first identified in marine sponges and later found in various species of dinoflagellates. It is known for its potent cytotoxic properties, particularly its ability to depolymerize actin filaments, which disrupts cellular processes such as mitotic separation and cytokinesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pectenotoxin 2 involves complex organic synthesis techniques. One approach includes the construction of the bicyclic GH-ring system and the design of a structurally simplified macrolactone. This synthesis maintains critical features for actin binding while avoiding the instability associated with the natural product’s AB-spiroketal system .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from large-scale cultures of Dinophysis acuminata using high-performance liquid chromatography (HPLC). The process includes cell disruption through freezing, thawing, and ultrasound, followed by toxin extraction using liquid-liquid extraction and solid-phase extraction columns. The final purification is achieved through HPLC, resulting in a high-purity product .

化学反応の分析

Pectenotoxin 2 undergoes various chemical reactions, including:

Oxidation: Oxidation at specific positions can lead to derivatives with altered toxicity profiles.

Reduction: Reduction reactions can modify the macrolactone ring, affecting its biological activity.

Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or diminishing its cytotoxic properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include various oxidized and reduced derivatives of this compound .

科学的研究の応用

Introduction to Pectenotoxin 2

This compound (PTX-2) is a polyether macrolide toxin primarily isolated from marine organisms, particularly scallops. It is implicated in diarrheic shellfish poisoning and exhibits significant biological activity, particularly in the modulation of actin polymerization. This article explores the diverse applications of PTX-2 in scientific research, particularly its effects on cancer biology, toxicology, and potential therapeutic uses.

Cancer Research

PTX-2 has garnered attention for its potential as an anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

- Cell Cycle Arrest : PTX-2 has been shown to cause G2/M phase arrest in several human cancer cell lines, including leukemia and hepatoma cells. This arrest is associated with the phosphorylation of critical proteins such as Cdc25C and Cdc2, which are vital for cell cycle progression . The mechanism involves the activation of the ATM-dependent pathway, leading to DNA damage checkpoint activation and subsequent cell cycle regulation.

- Apoptosis Induction : The compound also influences apoptosis pathways by affecting NF-κB proteins and caspases, thereby altering mitochondrial potential and promoting apoptotic signaling . Studies indicate that PTX-2 can induce endoreduplication, further complicating its role in cancer biology.

Toxicology Studies

Research into the toxicological effects of PTX-2 focuses on its impact on human health through shellfish consumption.

- Health Risk Assessment : Investigations have been conducted to assess the risk associated with PTX-2 contamination in shellfish. These studies aim to develop robust methods for extraction and purification of PTX-2 from marine sources, enabling better understanding of its toxicological profile .

- Oxidative Damage : In vivo studies have demonstrated that PTX-2 can induce oxidative stress, as evidenced by increased malondialdehyde levels in mice following exposure. This suggests potential lipid peroxidation and cellular damage mechanisms that need further exploration .

Actin Polymerization Studies

PTX-2's primary mechanism of action involves the inhibition of actin polymerization, which is crucial for various cellular processes.

- Mechanistic Insights : Research has shown that PTX-2 inhibits actin polymerization by sequestering G-actin, thus preventing the formation of F-actin structures necessary for muscle contractions and other cellular functions . This property makes it a valuable tool for studying cytoskeletal dynamics.

Potential Therapeutic Applications

Given its biological activities, PTX-2 is being explored for potential therapeutic applications beyond cancer treatment.

- Anti-Cancer Therapeutics : The ability of PTX-2 to induce apoptosis and cell cycle arrest positions it as a candidate for development into anti-cancer therapies. Ongoing research aims to elucidate its efficacy across different cancer types and its mechanisms at play .

Table 1: Summary of Biological Effects of this compound

Table 2: Toxicological Profiles

作用機序

Pectenotoxin 2 exerts its effects primarily by binding to actin and disrupting its polymerization. This leads to the depolymerization of actin filaments, which interferes with cellular processes such as mitotic separation and cytokinesis. The compound also affects various signaling pathways, including the down-regulation of anti-apoptotic proteins and the up-regulation of pro-apoptotic proteins, leading to mitochondrial dysfunction and apoptosis .

類似化合物との比較

Pectenotoxin 2 is unique among marine-derived toxins due to its specific binding site on actin and its ability to cap the barbed end of actin filaments without severing them. Similar compounds include:

Okadaic Acid: Another marine toxin that inhibits protein phosphatases and affects cellular signaling.

Dinophysistoxins: A group of toxins with similar polyether structures but different biological activities.

Spirolides: Marine toxins that also target the actin cytoskeleton but have distinct molecular structures and mechanisms of action

This compound’s unique structure and specific actin-binding properties make it a valuable compound for research and potential therapeutic applications.

生物活性

Pectenotoxin 2 (PTX-2) is a polyether macrolide toxin predominantly associated with marine organisms, particularly scallops and certain dinoflagellates. This compound has garnered attention due to its significant biological activities, particularly its cytotoxic effects and implications in human health, particularly through mechanisms that affect the actin cytoskeleton and cellular signaling pathways.

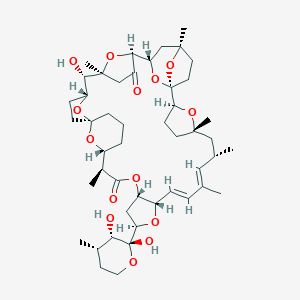

Chemical Structure and Source

PTX-2 was first isolated from marine sponges and is structurally characterized as a lipophilic compound. It is produced by marine dinoflagellates such as Dinophysis acuminata, which are known to cause diarrhetic shellfish poisoning (DSP) when consumed by humans. The toxin's structure allows it to interact with various cellular components, leading to significant biological effects.

Actin Depolymerization

One of the primary mechanisms through which PTX-2 exerts its biological effects is by depolymerizing actin filaments. Research indicates that PTX-2 inhibits actin polymerization in various cell types, including smooth muscle cells and cancer cells. Specifically, studies have demonstrated that PTX-2 can inhibit both the velocity and degree of actin polymerization in a dose-dependent manner, with critical concentrations of G-actin increasing alongside PTX-2 concentrations .

Cytotoxic Effects on Cancer Cells

PTX-2 exhibits significant cytotoxicity against various human cancer cell lines. It induces apoptosis through several mechanisms:

- Cell Cycle Arrest : PTX-2 has been shown to cause G2/M phase arrest in cancer cells, impacting proteins involved in cell cycle regulation such as Cdc25C and cyclin B1 .

- Alteration of Apoptotic Pathways : The toxin down-regulates anti-apoptotic proteins (e.g., Bcl-2) while up-regulating pro-apoptotic factors (e.g., Bax), leading to enhanced apoptosis in treated cells .

- Inhibition of NF-κB Signaling : PTX-2 significantly inhibits NF-κB activity, which is crucial for cell survival and proliferation. This inhibition contributes to the apoptotic effects observed in cancer cells .

Case Studies

- In Vitro Studies on Human Cancer Cells : In studies involving leukemia (U937) and breast cancer cells, PTX-2 treatment resulted in decreased proliferation rates and increased cell size due to impaired mitosis. The treatment also led to significant changes in gene expression related to cell cycle control and apoptosis .

- Toxicological Investigations : A study on the effects of PTX-2 on HepG2 cells revealed alterations in cell cycle distribution and gene expression changes indicative of potential oxidative stress and lipid peroxidation. Although some DNA damage was noted, it was not lethal, suggesting a potential for cellular repair mechanisms post-exposure .

Biological Activity Summary Table

特性

IUPAC Name |

(1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29,35-hexamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H70O14/c1-26-10-11-32-34(22-37(54-32)47(52)39(49)28(3)14-20-53-47)55-41(51)29(4)31-9-8-15-45(56-31)17-12-33(57-45)40(50)44(7)24-30(48)38(60-44)35-25-43(6)18-19-46(58-35,61-43)36-13-16-42(5,59-36)23-27(2)21-26/h10-11,21,27-29,31-40,49-50,52H,8-9,12-20,22-25H2,1-7H3/b11-10+,26-21+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43-,44+,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKFEDGHUVZLPL-LLUYWJARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)[C@]56CC[C@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CC[C@]9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)C)C)C)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H70O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893516 | |

| Record name | Pectenotoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97564-91-5 | |

| Record name | Pectenotoxin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97564-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pectenotoxin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097564915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pectenotoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。